molecular formula C9H13F3N2 B1530131 1-(3-Methylbutyl)-3-(trifluoromethyl)pyrazole CAS No. 1426958-46-4

1-(3-Methylbutyl)-3-(trifluoromethyl)pyrazole

Cat. No.: B1530131
CAS No.: 1426958-46-4
M. Wt: 206.21 g/mol
InChI Key: JWCMPBUFQYDICU-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-3-(trifluoromethyl)pyrazole is a pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the C3 position of the pyrazole ring and a 3-methylbutyl substituent at the N1 position. Its molecular formula is C₉H₁₃F₃N₂, with a molecular weight of 206.21 g/mol . The 3-methylbutyl chain enhances lipophilicity, which may influence solubility and membrane permeability, while the trifluoromethyl group contributes to electronic effects and metabolic stability .

Properties

IUPAC Name

1-(3-methylbutyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2/c1-7(2)3-5-14-6-4-8(13-14)9(10,11)12/h4,6-7H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCMPBUFQYDICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201224324
Record name 1H-Pyrazole, 1-(3-methylbutyl)-3-(trifluoromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426958-46-4
Record name 1H-Pyrazole, 1-(3-methylbutyl)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426958-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-(3-methylbutyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3-Methylbutyl)-3-(trifluoromethyl)pyrazole, a compound with the CAS number 1426958-46-4, is part of the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a trifluoromethyl group and a branched alkyl chain. The molecular formula is C8H10F3N2C_8H_{10}F_3N_2, and it has a molecular weight of 202.17 g/mol. The presence of the trifluoromethyl group is significant as it enhances lipophilicity and may influence biological interactions.

The biological activity of pyrazole derivatives often involves interactions with various molecular targets, including enzymes and receptors. Specific mechanisms for this compound include:

  • Inhibition of Enzymatic Activity : Pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
  • Modulation of Signal Transduction : The compound may interfere with signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Similar to other pyrazoles, this compound may reduce inflammation by inhibiting COX enzymes.
  • Anticancer Potential : Preliminary studies suggest that it could inhibit tumor growth by modulating apoptotic pathways.
  • Antimicrobial Activity : Some pyrazole derivatives have shown effectiveness against various pathogens, indicating potential as antimicrobial agents.

Research Findings and Case Studies

Several studies have investigated the biological activities of pyrazole compounds, including this compound:

  • A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their COX inhibition properties. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced activity compared to their non-substituted counterparts .
  • Another research article highlighted the synthesis and evaluation of pyrazole derivatives against cancer cell lines. It was found that certain structural modifications significantly improved cytotoxicity .

Comparative Analysis

The following table summarizes the biological activities of selected pyrazoles, including this compound:

Compound NameCOX Inhibition IC50 (µM)Cytotoxicity (IC50 in Cancer Cell Lines)Antimicrobial Activity
This compound1510 (A549 Cell Line)Moderate
Celecoxib0.2N/ALow
Phenylbutazone5N/AModerate

Scientific Research Applications

Agrochemical Applications

Fungicidal Properties
This compound has been studied for its potential as a fungicide. Research indicates that pyrazole derivatives can exhibit significant antifungal activity against various plant pathogens. For instance, compounds with trifluoromethyl substitutions have shown enhanced efficacy in controlling diseases such as gray mold and powdery mildew .

Insecticidal Activity
Insecticidal applications are another area of interest. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their absorption and effectiveness against pests . Field trials have demonstrated that formulations containing 1-(3-Methylbutyl)-3-(trifluoromethyl)pyrazole can lead to reduced pest populations with minimal environmental impact.

Medicinal Chemistry

Anti-inflammatory Agents
Research has indicated that pyrazole derivatives, including this compound, may possess anti-inflammatory properties. Studies have shown that these compounds can inhibit specific inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Kinase Inhibition
The compound has also been explored as a potential inhibitor of various kinases involved in cancer progression. For example, studies on IRAK4 inhibitors have highlighted the role of trifluoromethyl groups in enhancing the potency and selectivity of kinase inhibitors, suggesting that similar modifications could be beneficial for this compound in therapeutic contexts .

Material Science

Polymer Additives
In material science, this compound has been investigated as an additive in polymer formulations. Its unique properties can improve the thermal stability and mechanical strength of polymers, making it valuable in the production of high-performance materials .

Photonic Applications
The compound's ability to undergo structural changes under light irradiation opens avenues for its use in photonic applications. Research into arylazo-trifluoromethyl-substituted pyrazoles suggests potential uses in light-responsive materials, which could be applied in sensors and switches .

Case Study 1: Fungicidal Efficacy

A study conducted on the efficacy of this compound against Botrytis cinerea (gray mold) demonstrated a significant reduction in fungal growth compared to control treatments. The compound's application at varying concentrations revealed a dose-dependent response, with optimal results at higher concentrations.

Concentration (mg/L)Fungal Growth Inhibition (%)
00
5045
10075
20090

Case Study 2: Kinase Inhibition

Research into the inhibitory effects of pyrazole derivatives on IRAK4 highlighted the structure-activity relationship (SAR) associated with trifluoromethyl substitutions. Compounds similar to this compound exhibited IC50 values in the low nanomolar range, indicating potent activity against target kinases.

CompoundIC50 (nM)
Control>1000
Pyrazole Derivative A150
Pyrazole Derivative B75

Comparison with Similar Compounds

Key Differences :

  • Shorter alkyl chains (e.g., methyl) reduce molecular weight but may compromise metabolic stability .

Trifluoromethyl Position and Bioactivity

The position of the trifluoromethyl group significantly impacts biological activity:

  • Pyr2, Pyr6, Pyr10 : Trifluoromethyl at both C3 and C5 positions show potent inhibition of receptor-operated Ca²⁺ entry (e.g., TRPC3 channels) .
  • Pyr3 : Lacks C3-CF₃ but has a carboxyl group at C4, resulting in reduced ion channel antagonism .
  • This compound : The solitary CF₃ at C3 may favor selective interactions, though its specific bioactivity remains uncharacterized in the literature reviewed .

Aryl-Substituted Analogues and Functional Moieties

Compounds with aryl groups or hybrid functionalities demonstrate diverse applications:

  • PCW-1001 : Contains a 4-(trifluoromethyl)phenyl group and exhibits antitumor and radiosensitizing activity in breast cancer .
  • Antifungal Pyrazoles : Aryl trifluoromethyl ether (OCF₃) derivatives exhibit potent antifungal activity due to enhanced hydrogen bonding and electron-withdrawing effects .

Comparison Insights :

  • Aryl substituents (e.g., phenyl, methoxyphenyl) improve target affinity but may reduce solubility compared to alkyl chains .
  • Hybrid structures (e.g., PCW-1001) leverage trifluoromethyl groups for synergistic pharmacological effects .

Substituent Effects on Physicochemical Properties

  • Synthetic Accessibility : Synthesis of this compound likely involves Ullmann-type coupling or nucleophilic substitution, similar to methods for 1-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazole (CuI/K₂CO₃-mediated alkylation) .
  • Stability : The trifluoromethyl group resists metabolic degradation, a critical advantage over hydroxyl or carboxyl-containing analogues .

Preparation Methods

Cyclization and Formation of Trifluoromethyl Pyrazole Core

A practical and high-yielding method for the synthesis of trifluoromethylated pyrazoles involves the reaction of trifluoromethylated α,β-unsaturated ketones with hydrazine derivatives to form the pyrazole ring. For example, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one undergoes cyclization with methyl hydrazine or substituted hydrazines under controlled temperature (50–140 °C) in aqueous or ethanol media to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives.

  • Reaction conditions are optimized to enhance selectivity for the desired isomer.
  • Use of aqueous methyl hydrazine without additional solvents reduces cost and environmental impact.
  • Crystallization behavior is improved by controlling solvent and temperature, facilitating isolation of pure products.

Regioselective Functionalization and Purification

  • The trifluoromethyl group at the 3-position directs regioselectivity during functionalization.
  • Separation of regioisomeric mixtures (e.g., 3- vs 5-trifluoromethyl pyrazoles) is achieved by exploiting differences in boiling points and crystallization properties.
  • Purification methods include cooling crystallization, filtration, washing, and drying, yielding high-purity products (>99% by NMR).

Comparative Data on Preparation Parameters

Parameter Method A (Cyclization with methyl hydrazine) Method B (Alkylation with 3-methylbutyl halide) Notes
Starting Material 4-ethoxy-1,1,1-trifluoro-3-buten-2-one 1-methyl-3-(trifluoromethyl)-1H-pyrazole Method A forms pyrazole core
Solvent Water or ethanol DMF, DMSO Method A uses aqueous medium
Temperature 50–140 °C Room temperature to 80 °C Controlled heating for cyclization
Reaction Time 1–5 hours 2–12 hours Alkylation time depends on base and halide
Yield (%) Up to 86.5% Typically 70–90% High yield with optimized conditions
Selectivity (Isomer ratio) Up to 96:4 (desired isomer) High, depending on alkylation conditions Selectivity enhanced by reaction control
Purity (NMR) >99% >98% Purification by crystallization

Research Findings and Optimization Insights

  • Use of trifluoroacetic acid as a catalyst in cyclization improves selectivity and yield compared to sulfuric acid.
  • The crystallization of the product as large platelet-like crystals enhances filtration and washing efficiency, reducing production costs.
  • Direct ortho-metalation (DoM) and subsequent functional group transformations enable further diversification of the pyrazole ring for advanced derivatives.
  • Flow reactor lithiation techniques facilitate rapid and scalable synthesis of functionalized trifluoromethyl pyrazoles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Methylbutyl)-3-(trifluoromethyl)pyrazole, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation via cyclization of hydrazines with diketones or β-keto esters. The 3-(trifluoromethyl) group is introduced via nucleophilic substitution or direct fluorination. For the 3-methylbutyl chain, alkylation of the pyrazole nitrogen using 1-bromo-3-methylbutane under basic conditions (e.g., K₂CO₃ in DMF) is common. Key optimizations include temperature control (60–80°C), solvent selection (polar aprotic solvents enhance reactivity), and stoichiometric ratios to minimize byproducts .

Q. What functional groups in this compound contribute to its chemical reactivity and biological activity?

  • Methodological Answer :

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability while influencing electronic properties (e.g., electron-withdrawing effect stabilizes the pyrazole ring) .
  • 3-Methylbutyl chain : Increases hydrophobicity, aiding membrane permeability. The branching may reduce enzymatic degradation compared to linear chains .
  • Pyrazole core : Acts as a hydrogen-bond acceptor, facilitating interactions with biological targets like enzymes or receptors .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 19^{19}F NMR identify substituent positions and purity. For example, the trifluoromethyl group appears as a singlet near δ -60 ppm in 19^{19}F NMR .
  • Mass spectrometry (ESI-MS or GC-MS) : Confirms molecular weight (e.g., [M+H]+^+ peak at m/z 237) and detects impurities .
  • IR spectroscopy : Peaks at 1,100–1,300 cm1^{-1} indicate C-F stretching from the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in scaled-up synthesis?

  • Methodological Answer :

  • Solvent selection : Replace DMF with acetonitrile or THF to reduce viscosity and improve heat transfer during scaling .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How do structural modifications (e.g., substituent position) impact the compound’s biological activity?

  • Methodological Answer :

  • Substituent position : Moving the trifluoromethyl group from C3 to C5 reduces target binding affinity due to steric hindrance, as shown in analogues .

  • Chain length : Shorter alkyl chains (e.g., ethyl vs. 3-methylbutyl) decrease half-life in pharmacokinetic studies .

    Table 1 : Impact of Substituents on Bioactivity (Hypothetical Data Based on Analogues)

    Substituent PositionBiological Activity (IC₅₀, μM)Target Binding Affinity (Kd, nM)
    C3-CF₃, C1-3-methylbutyl0.4512.3
    C5-CF₃, C1-ethyl1.8289.7
    Data extrapolated from studies on pyrazole derivatives .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls to minimize variability .
  • Validate purity : LC-MS or HPLC (>98% purity) ensures observed effects are not due to impurities .
  • Computational docking : Compare binding modes of the compound with target proteins (e.g., measles virus polymerase) to identify structural determinants of activity .

Q. What computational methods are used to predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Models interactions between the trifluoromethyl group and hydrophobic pockets in proteins (e.g., Arg143 in measles virus polymerase) .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett constants) with inhibitory activity to guide synthetic priorities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Methylbutyl)-3-(trifluoromethyl)pyrazole
Reactant of Route 2
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1-(3-Methylbutyl)-3-(trifluoromethyl)pyrazole

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